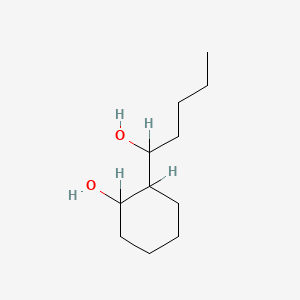
alpha-Butyl-2-hydroxycyclohexanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Butyl-2-hydroxycyclohexanemethanol is a chemical compound with the molecular formula C11H22O2. It is known for its unique structure, which includes a cyclohexane ring substituted with a butyl group and a hydroxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Butyl-2-hydroxycyclohexanemethanol typically involves the reaction of cyclohexanone with butylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:
Cyclohexanone: Starting material
Butylmagnesium bromide: Grignard reagent
Sodium borohydride: Reducing agent
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Butyl-2-hydroxycyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclohexylmethanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation products: Cyclohexanone derivatives, carboxylic acids
Reduction products: Cyclohexylmethanol derivatives
Substitution products: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Butyl-2-hydroxycyclohexanemethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-Butyl-2-hydroxycyclohexanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors. The butyl group provides hydrophobic interactions, enhancing its binding affinity. These interactions can modulate biological pathways and exert various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: Similar structure but lacks the butyl group.
Cyclohexanone: Oxidized form of cyclohexanol.
Butylcyclohexane: Lacks the hydroxyl group.
Uniqueness
Alpha-Butyl-2-hydroxycyclohexanemethanol is unique due to the presence of both a butyl group and a hydroxyl group on the cyclohexane ring. This combination provides distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
84604-60-4 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-(1-hydroxypentyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h9-13H,2-8H2,1H3 |
InChI-Schlüssel |
SHHNDYQHPWSWAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1CCCCC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



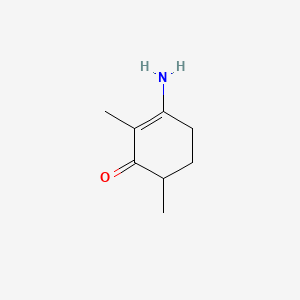
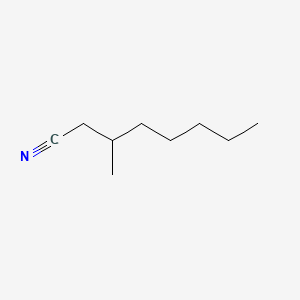
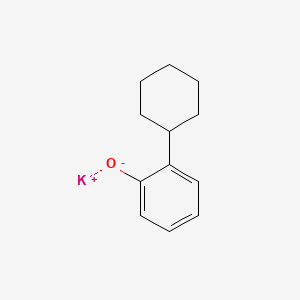
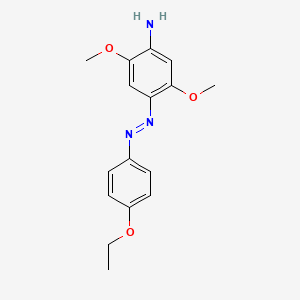
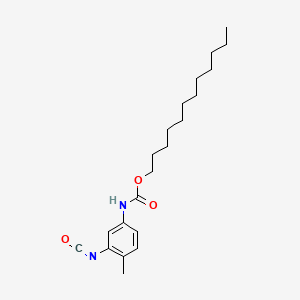
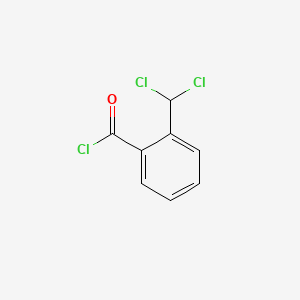
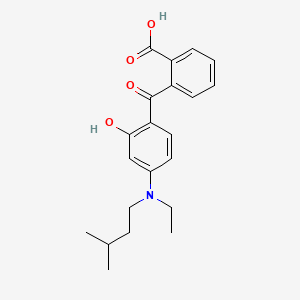
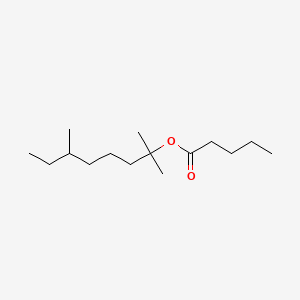
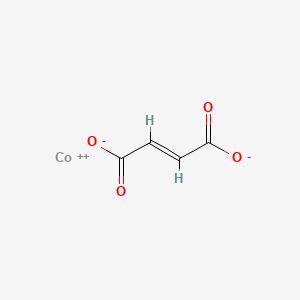
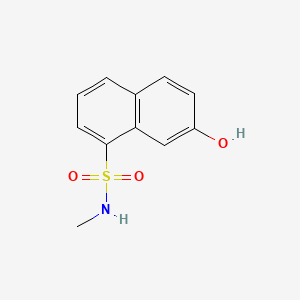


![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)
